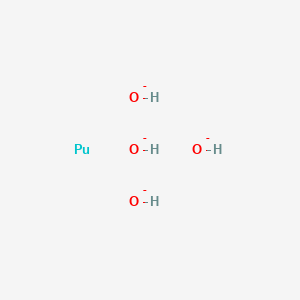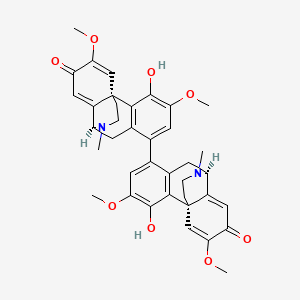
Plutonium;tetrahydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as Plutonium;tetrahydroxide is known as 1-Chloro-1,1-difluoroethane. It is a haloalkane with the chemical formula C2H3ClF2. This compound belongs to the hydrochlorofluorocarbon (HCFC) family and is primarily used as a refrigerant, known by trade names such as Freon-142b .
Métodos De Preparación
1-Chloro-1,1-difluoroethane is synthesized through the chlorination and fluorination of ethane. The industrial production involves the reaction of ethane with chlorine and hydrogen fluoride under controlled conditions. The reaction typically occurs in the presence of a catalyst at elevated temperatures and pressures to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Chloro-1,1-difluoroethane undergoes several types of chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Elimination Reactions: It can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common reagents used in these reactions include strong bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Chloro-1,1-difluoroethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its effects on biological systems, particularly its impact on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug delivery systems.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1,1-difluoroethane involves its interaction with various molecular targets. It primarily affects the central nervous system by disrupting the function of neurotransmitter receptors and ion channels. The compound’s effects are mediated through its interaction with cellular membranes and proteins, leading to changes in cellular signaling pathways .
Comparación Con Compuestos Similares
1-Chloro-1,1-difluoroethane can be compared with other similar compounds such as 1,1-Dichloro-1-fluoroethane (HCFC-141b) and 1,1,1-Trichloroethane (HCFC-140a). These compounds share similar chemical structures and properties but differ in their specific applications and environmental impact. For example, HCFC-141b is primarily used as a solvent and foam blowing agent, while HCFC-140a is used as a refrigerant and cleaning agent .
Similar Compounds
- 1,1-Dichloro-1-fluoroethane (HCFC-141b)
- 1,1,1-Trichloroethane (HCFC-140a)
- 1,1,1,2-Tetrafluoroethane (HFC-134a)
These comparisons highlight the unique properties and applications of 1-Chloro-1,1-difluoroethane, making it a valuable compound in various scientific and industrial fields .
Propiedades
Número CAS |
62852-54-4 |
|---|---|
Fórmula molecular |
H4O4Pu-4 |
Peso molecular |
312.094 g/mol |
Nombre IUPAC |
plutonium;tetrahydroxide |
InChI |
InChI=1S/4H2O.Pu/h4*1H2;/p-4 |
Clave InChI |
UHJPZQPWZLZZGS-UHFFFAOYSA-J |
SMILES |
[OH-].[OH-].[OH-].[OH-].[Pu] |
SMILES canónico |
[OH-].[OH-].[OH-].[OH-].[Pu] |
Sinónimos |
(239)plutonium hydroxide (239)Pu-hydroxide plutonium hydroxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,2R,9R,10R,11S,12R)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10,11-diol](/img/structure/B1256486.png)

![(2S)-N-[(6R,9R,12R,15R)-9-butan-2-yl-6-(1-hydroxypropyl)-3-[(5-methoxy-1H-indol-3-yl)methyl]-15-[(4-methoxyphenyl)methyl]-4,10,12,19-tetramethyl-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]-2-formamido-3-methylbutanamide](/img/structure/B1256490.png)

![(2R,3R,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol](/img/structure/B1256492.png)


![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1-benzofuran-3-carboxylate](/img/structure/B1256496.png)


![10-[2-(Hydroxymethyl)pyrrolidine-1-carbonyl]-8-phenylthieno[2,3-a]quinolizin-7-one](/img/structure/B1256505.png)

